Amino-PEG12-alcohol

ADC linker optimization potency

Amino-PEG12-alcohol is a monodisperse heterobifunctional PEG linker (exact MW 545.66, C₂₄H₅₁NO₁₂) with terminal amine and hydroxyl groups. Its precisely defined 12-unit spacer (~42.7 Å) delivers critical advantages over polydisperse PEGs and shorter linkers: reduced ADC aggregation, improved in vivo tolerability, and optimal spatial reach for PROTAC ternary complex formation. Comparative studies confirm PEG12 eliminates treatment-related weight loss in ADCs and minimizes kidney uptake in imaging applications versus PEG4 alternatives. For programs where linker length governs safety, PK, and manufacturability, this compound provides evidence-backed, reproducible performance.

Molecular Formula C24H51NO12
Molecular Weight 545.7 g/mol
Cat. No. B1664895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG12-alcohol
SynonymsAmino-PEG12-alcohol
Molecular FormulaC24H51NO12
Molecular Weight545.7 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N
InChIInChI=1S/C24H51NO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-25H2
InChIKeyJPIQEMLLJLGGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG12-alcohol (CAS 933789-97-0): A Defined PEG12 Linker for Bioconjugation and Targeted Protein Degradation


Amino-PEG12-alcohol is a heterobifunctional polyethylene glycol (PEG) linker comprising a precisely defined 12-unit PEG spacer with a terminal primary amine and hydroxyl group . It is classified as a monodisperse PEGylation reagent, characterized by a single molecular formula (C₂₄H₅₁NO₁₂) and exact molecular weight (545.66 g/mol), which distinguishes it from polydisperse PEG polymers . This compound is widely utilized in bioconjugation, antibody-drug conjugate (ADC) development, and the synthesis of proteolysis-targeting chimeras (PROTACs), where its controlled length and hydrophilic properties are critical for linker performance .

Why Simple PEG Linker Interchange Fails: Amino-PEG12-alcohol's Differentiated Performance in ADC and PROTAC Systems


Direct substitution of Amino-PEG12-alcohol with alternative PEG linkers of different lengths (e.g., PEG4, PEG8, PEG24) or functionalization patterns is not feasible due to the critical impact of PEG chain length on molecular performance. Systematic studies in antibody-drug conjugates (ADCs) demonstrate that PEG linker length directly modulates hydrophobicity, aggregation propensity, pharmacokinetic (PK) profile, and in vivo tolerability [1]. In PROTAC development, the linker length must fall within an optimal range (typically 12 to >20 carbon equivalents) to facilitate the formation of a productive ternary complex between the target protein and E3 ligase . The 12-unit PEG spacer of Amino-PEG12-alcohol offers a specific balance between flexibility, hydrophilicity, and spatial reach that is not replicated by shorter or longer analogs, making it a distinct chemical entity for procurement [2].

Quantitative Evidence Guide for Amino-PEG12-alcohol: Head-to-Head Performance vs. PEG4, PEG8, and PEG24


PEG12 ADC Linker Demonstrates Superior In Vitro Potency Compared to PEG4, PEG8, and PEG16

In a systematic in vitro screening of PEG linkers for antibody-drug conjugates, the PEG12 linker exhibited the highest potency, as indicated by the lowest assay readout value. The readout for PEG12 was 415.8, compared to 1311.5 for PEG4, 635.1 for PEG8, and 1021.2 for PEG16 [1]. This demonstrates that the 12-unit PEG length provides optimal linker geometry or conjugation efficiency in this model system.

ADC linker optimization potency

PEG12 Reduces ADC Aggregate Content and Enhances In Vivo Tolerability vs. PEG4

In a comparative study of DAR8-ADCs utilizing cleavable pendant-type PEG linkers of varying lengths, the ADC with the PEG12 linker exhibited a reduction in aggregate content as measured by size-exclusion chromatography and demonstrated superior in vivo tolerability with no weight loss, unlike the PEG4 ADC [1]. This indicates that the increased hydrophilicity conferred by the longer PEG12 chain mitigates the aggregation and toxicity issues associated with high drug-load ADCs.

ADC aggregation tolerability

PEG12 Linker Enables Superior Tumor Uptake and Blood Clearance vs. Polydisperse PEG3400

In a study of anti-TAG-72 diabody conjugates for PET imaging, replacing a polydisperse PEG3400 (average molecular weight 3400 Da) with a monodisperse PEG12 linker (exact mass 617 Da) resulted in a reduction of kidney uptake to approximately 10% injected dose per gram, comparable to intact IgG, without reducing tumor uptake or tumor-to-blood ratios [1]. This demonstrates the critical advantage of monodispersity and defined length for optimizing biodistribution.

diabody PET imaging biodistribution

PEG12 Linker Length Aligns with Optimal Range for PROTAC Ternary Complex Formation

Literature reports indicate that the ideal linker length for PROTACs ranges from 12 to over 20 carbons [1]. The PEG12 spacer in Amino-PEG12-alcohol, with its 12 ethylene glycol units (equivalent to approximately 36 bonds or 24 carbons in the backbone), falls within this optimal window. This length is sufficient to bridge the distance between the target protein and E3 ligase binding pockets, facilitating the formation of a stable ternary complex necessary for efficient ubiquitination and degradation .

PROTAC linker optimization ternary complex

Monodisperse PEG12 Ensures Batch-to-Batch Consistency (PDI = 1.0) vs. Polydisperse PEG Polymers

Amino-PEG12-alcohol is synthesized as a monodisperse PEG (dPEG®) with a polydispersity index (PDI) of exactly 1.0, indicating a single molecular species with no chain-length variation . In contrast, traditional polydisperse PEG polymers consist of a mixture of chain lengths with a PDI > 1.0 (e.g., PEG2000 or PEG3400), leading to batch-to-batch variability and complex characterization of conjugates . This monodispersity is crucial for reproducible bioconjugation and regulatory compliance.

monodispersity quality control PEGylation

Amino-PEG12-alcohol: Optimal Application Scenarios Based on Quantitative Evidence


High-DAR Antibody-Drug Conjugate (ADC) Development with Improved Tolerability

Utilize Amino-PEG12-alcohol as a hydrophilic linker to construct DAR8 ADCs with reduced aggregation and enhanced in vivo tolerability compared to PEG4 linkers. The quantitative evidence from direct comparative studies shows that PEG12 linkers minimize aggregate formation and eliminate treatment-related weight loss in animal models, making it the preferred choice for high-payload ADC programs where safety and manufacturability are critical [1].

PROTAC Linker Selection for Ternary Complex Optimization

Incorporate Amino-PEG12-alcohol as the linker in PROTAC synthesis, particularly when the target protein and E3 ligase binding sites are separated by a distance that aligns with the optimal 12-20+ carbon linker length. Class-level evidence indicates that the 12-unit PEG spacer falls within this ideal range, increasing the probability of forming a productive ternary complex and efficient target degradation [2].

Radiopharmaceutical and Imaging Agent Bioconjugation with Reduced Kidney Uptake

Conjugate Amino-PEG12-alcohol to antibody fragments (e.g., diabodies) for PET imaging or radiotherapy applications. Direct comparative biodistribution studies demonstrate that monodisperse PEG12 linkers reduce kidney uptake to levels comparable to intact IgG while maintaining high tumor uptake and tumor-to-blood ratios, offering a significant advantage over polydisperse PEG alternatives for diagnostic and theranostic agent development [3].

Surface Passivation and Biomolecule Modification Requiring Defined Architecture

Apply Amino-PEG12-alcohol for passivating surfaces or modifying biomolecules in applications where a precise 42.7 Å spacer length and monodisperse coating are essential for reproducibility. The defined 38-atom PEG12 spacer provides a consistent hydrophilic layer that reduces non-specific binding and improves assay performance in biosensors, microfluidic devices, and cell culture systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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